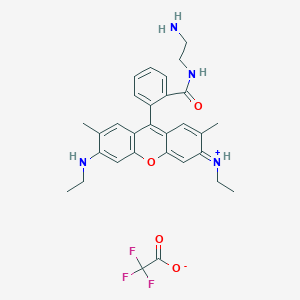
5-Amino-4-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-4-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of thiazole, pyrrole, and phenyl groups, which contribute to its diverse chemical reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions One common method includes the condensation of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the thiazole ring, followed by cyclization with 4-methoxyphenylhydrazine to introduce the pyrrole moiety
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-4-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective reactivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives with potential biological activities.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which 5-Amino-4-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to specific sites, modulating biological pathways and leading to desired therapeutic outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Amino-4-(4-phenylthiazol-2-yl)-1-phenyl-1,2-dihydro-3H-pyrrol-3-one
- 5-Amino-4-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-phenyl-1,2-dihydro-3H-pyrrol-3-one
Uniqueness
Compared to similar compounds, 5-Amino-4-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Formule moléculaire |
C22H21N3O4S |
|---|---|
Poids moléculaire |
423.5 g/mol |
Nom IUPAC |
4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-(4-methoxyphenyl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C22H21N3O4S/c1-27-15-7-5-14(6-8-15)25-11-17(26)20(21(25)23)22-24-16(12-30-22)13-4-9-18(28-2)19(10-13)29-3/h4-10,12,23,26H,11H2,1-3H3 |
Clé InChI |
HYTGGPYZNWSZDO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N2CC(=C(C2=N)C3=NC(=CS3)C4=CC(=C(C=C4)OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


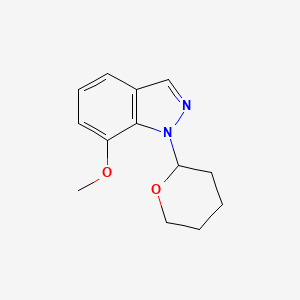
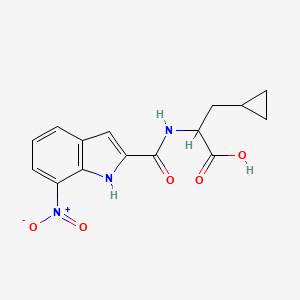

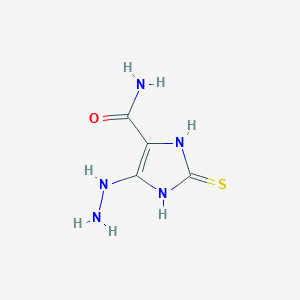
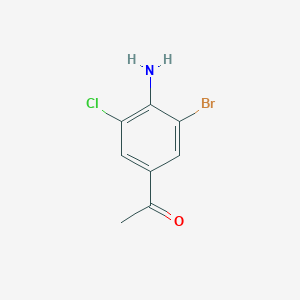
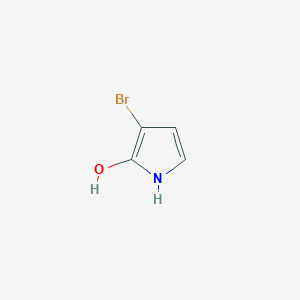
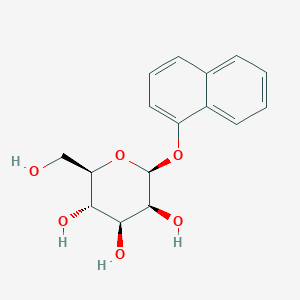
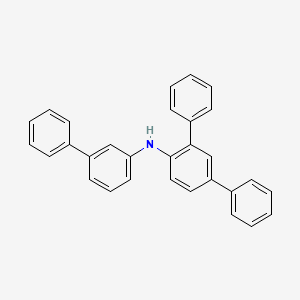
![4,6-Dimethyl-1,2,3,4-tetrahydrodibenzo[b,d]thiophene](/img/structure/B12825339.png)
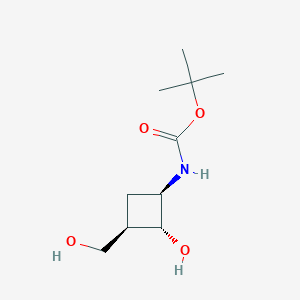
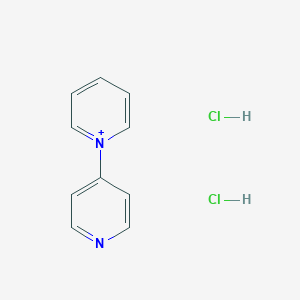
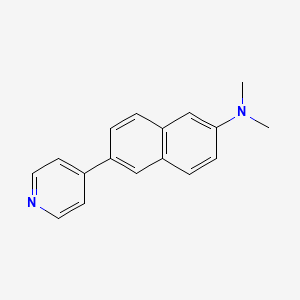
![9H-Carbazole, 9,9[2-(2,6-diphenyl-4-pyridinyl)-1,4-phenylene]bis-](/img/structure/B12825373.png)
